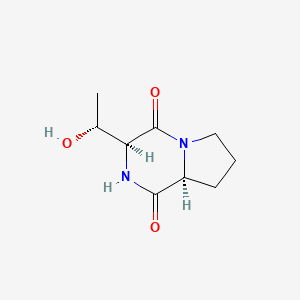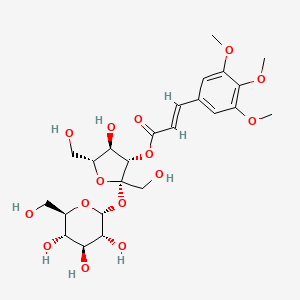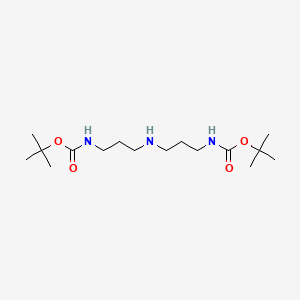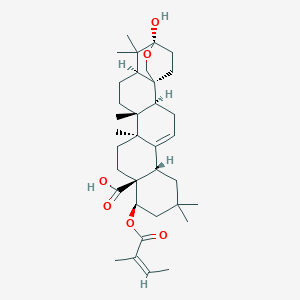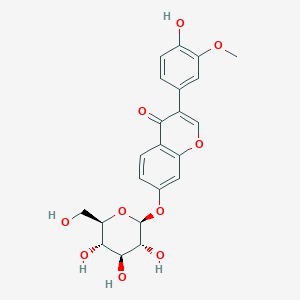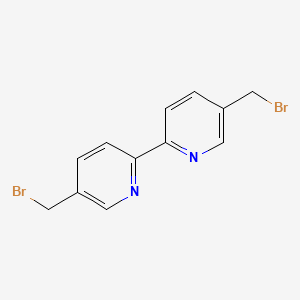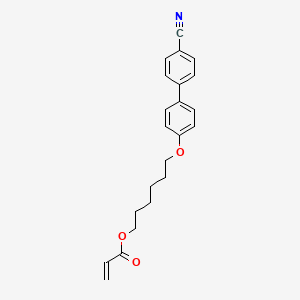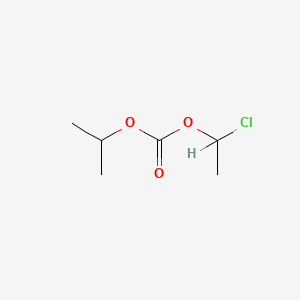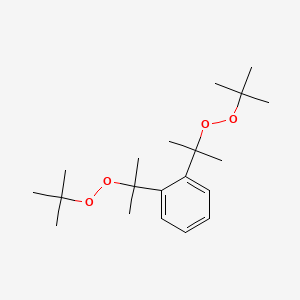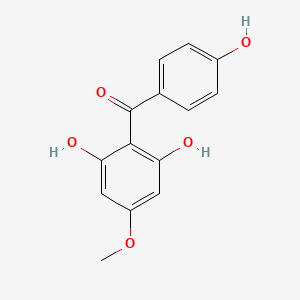
2,6,4'-Trihydroxy-4-methoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,4’-Trihydroxy-4-methoxybenzophenone is a natural product found in Aniba rosaeodora and Anemarrhena asphodeloides . It is also known by its IUPAC name, (2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone .
Molecular Structure Analysis
The molecular formula of 2,6,4’-Trihydroxy-4-methoxybenzophenone is C14H12O5 . Its molecular weight is 260.24 g/mol . The compound has a complex structure with multiple hydroxy and methoxy groups attached to a benzophenone backbone .Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a topological polar surface area of 87 Ų . It has a rotatable bond count of 3 .Scientific Research Applications
Analytical Method Development
A study by Tarazona, Chisvert, & Salvador (2013) presented an analytical method for determining benzophenone-3 and its metabolites in human serum. The method employed dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry, showcasing the compound's relevance in analytical chemistry.
Environmental Monitoring
Negreira, Rodríguez, Ramil, Rubí, & Cela (2009) developed a procedure for determining derivatives of 2-hydroxybenzophenone, including 2,6,4'-Trihydroxy-4-methoxybenzophenone, in environmental water samples. This highlights its role in environmental monitoring and protection.
Catalytic Processes
A kinetic study by Goodrich et al. (2006) discussed the Friedel−Crafts benzoylation of anisole with benzoic anhydride, producing 4-methoxybenzophenone. This research indicates the compound's utility in catalytic processes and synthesis methodologies.
Toxicological Research
Research by Chen & Xu (2018) investigated the potential reproductive toxicity of 2-hydroxy-4-methoxybenzophenone. This study is crucial for understanding the toxicological impact of the compound.
Mechanism of Action
Target of Action
It has been found to show neurotrophic activity, inducing neurite outgrowth in pc-12 cells . It also shows weak inhibitory activity of testosterone 5alpha-reductase .
Mode of Action
Its neurotrophic activity suggests it may interact with neuronal cells to promote neurite outgrowth . Its weak inhibitory activity on testosterone 5alpha-reductase suggests it may interfere with the conversion of testosterone to dihydrotestosterone .
Biochemical Pathways
Given its neurotrophic activity and weak inhibitory activity on testosterone 5alpha-reductase, it may be involved in neuronal growth and development pathways, as well as hormone regulation pathways .
Result of Action
The compound has been found to induce neurite outgrowth in PC-12 cells, suggesting a potential role in promoting neuronal growth and development . It also shows weak inhibitory activity on testosterone 5alpha-reductase, which could influence hormone regulation .
Action Environment
The compound has good stability and solubility . It can dissolve in many organic solvents, such as alcohols, ethers, and ketones . This compound has excellent antioxidative and ultraviolet light resistance properties under UV light . It can effectively absorb ultraviolet light, protecting the skin from UV radiation damage, and also has antioxidative and anti-inflammatory properties . The reaction conditions for its synthesis are generally under alkaline conditions .
Biochemical Analysis
Biochemical Properties
It has been found to induce neurite outgrowth in PC-12 cells at a concentration of 50 micrograms per milliliter . This suggests that it may interact with certain enzymes, proteins, and other biomolecules to influence biochemical reactions.
Cellular Effects
2,6,4’-Trihydroxy-4-methoxybenzophenone has been observed to have effects on various types of cells. For instance, it has been found to exhibit low cytotoxic effect against HeLa and 3T3 cell lines with IC50 values of 132 ug/ml and 158 ug/ml, respectively . This indicates that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its observed effects suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 179-181°C and a predicted boiling point of 472.0±45.0 °C . This information could be relevant for understanding its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
properties
IUPAC Name |
(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEMIGSUACCKND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological activity of 2,6,4'-Trihydroxy-4-methoxybenzophenone?
A: this compound has demonstrated several biological activities in in vitro studies. Notably, it exhibits neurotrophic activity by inducing neurite outgrowth in PC-12 cells, a rat pheochromocytoma cell line often used in neurobiological research. [] This suggests potential for further investigation in neurodegenerative disease models. Additionally, it has shown moderate inhibitory activity against the chymotrypsin-like activity of the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. [] This mechanism could be relevant to its reported cytotoxic activity in some cancer cell lines. [] It also exhibits testosterone 5α-reductase inhibitory activity, surpassing the potency of ethinylestradiol in a comparative study. [] This finding suggests a potential role in managing conditions associated with elevated testosterone levels.
Q2: Where is this compound found in nature?
A2: this compound is a naturally occurring benzophenone derivative. It has been isolated from several plant sources, including:
- Anemarrhena asphodeloides Bunge (rhizomes) [, ]
- Phaleria macrocarpa (Scheff.) Boerl. (fruits) [, ]
- Iris pallida Lam. (resinoid) []
Q3: How does the structure of this compound relate to its biological activity?
A: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided research, some insights can be drawn. The presence of the benzophenone core structure, with its hydroxyl and methoxy substituents, seems crucial for its observed activities. For instance, the cytotoxic activity of this compound was significantly higher than its glucoside derivative, 6,4'-dihydroxy-4-methoxybenzophenone-2-O-β-D-glucopyranoside, in tests against HeLa and 3T3 cell lines. [] This suggests that the free hydroxyl groups might be important for its cytotoxic effect. Further investigation into the SAR of this compound, including modifications to its core structure and substituents, would be valuable to understand the influence of these structural features on its various biological activities.
Q4: What analytical techniques have been used to characterize this compound?
A4: The identification and characterization of this compound from various plant sources have been achieved using a combination of techniques, including:
- Chromatographic methods: Various chromatographic techniques such as vacuum liquid chromatography, column chromatography, and high-performance liquid chromatography (HPLC) have been used for the isolation and purification of the compound. [, ]
- Spectroscopic methods: Structural elucidation has been primarily achieved using spectroscopic data from:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

